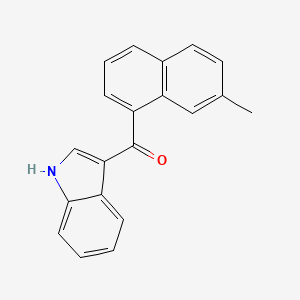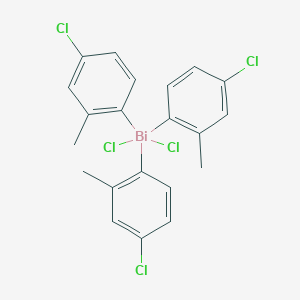
Bismuth, dichlorotris(4-chloro-2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- is an organobismuth compound with the chemical formula C21H18BiCl3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichlorotris(4-chloro-2-methylphenyl)- typically involves the reaction of bismuth trichloride with 4-chloro-2-methylphenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bismuth oxides.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various bismuth oxides, reduced bismuth compounds, and substituted organobismuth compounds .
Applications De Recherche Scientifique
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in the preparation of other organobismuth compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in antimicrobial and anticancer therapies.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bismuth, dichlorotris(4-chloro-2-methylphenyl)- involves its interaction with molecular targets and pathways. It can form complexes with various biomolecules, affecting their function. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bismuth subsalicylate: Known for its use in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Employed in various industrial applications.
Uniqueness
Bismuth, dichlorotris(4-chloro-2-methylphenyl)- is unique due to its specific structure and properties, which make it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and form complexes with biomolecules sets it apart from other bismuth compounds .
Propriétés
Numéro CAS |
823213-27-0 |
|---|---|
Formule moléculaire |
C21H18BiCl5 |
Poids moléculaire |
656.6 g/mol |
Nom IUPAC |
dichloro-tris(4-chloro-2-methylphenyl)bismuth |
InChI |
InChI=1S/3C7H6Cl.Bi.2ClH/c3*1-6-3-2-4-7(8)5-6;;;/h3*2,4-5H,1H3;;2*1H/q;;;+2;;/p-2 |
Clé InChI |
CDTWFYXNGUNXCX-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)[Bi](C2=C(C=C(C=C2)Cl)C)(C3=C(C=C(C=C3)Cl)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)
![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)

![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)
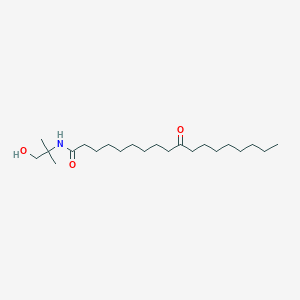
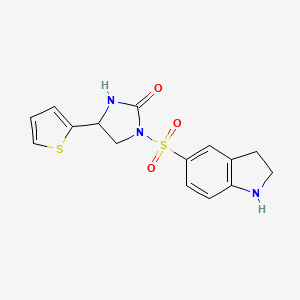
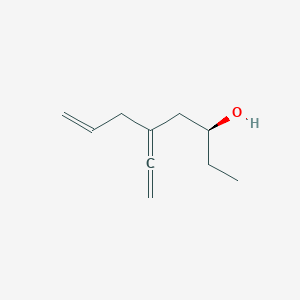
![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)
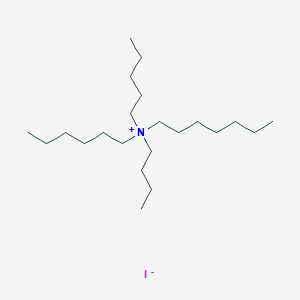
![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)
